(D-Tyr4)-melanotan II is a synthetic analog of the naturally occurring peptide hormone melanocyte-stimulating hormone. This compound has garnered attention for its potential applications in various fields, including pharmacology and dermatology, due to its ability to stimulate melanogenesis, the process by which melanin is produced in the skin. The compound is classified as a melanocortin receptor agonist, specifically targeting the melanocortin-1 receptor, which plays a crucial role in skin pigmentation and other physiological processes.
The synthesis of (D-Tyr4)-melanotan II typically involves solid-phase peptide synthesis techniques. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptide bonds while minimizing side reactions. The synthesis often begins with the attachment of a protected amino acid to a resin, followed by sequential coupling reactions using Fmoc (9-fluorenylmethoxycarbonyl) protected amino acids.
In the case of (D-Tyr4)-melanotan II, specific attention is given to the incorporation of D-Tyrosine at the fourth position in the peptide sequence. The synthesis may also involve cyclization steps to form a more stable cyclic structure, enhancing the compound's biological activity and resistance to enzymatic degradation. Techniques such as click chemistry or other coupling reactions may be employed to facilitate this cyclization while ensuring high yield and purity of the final product .
The molecular structure of (D-Tyr4)-melanotan II can be described by its sequence and three-dimensional conformation. The compound consists of several amino acids, including D-Tyrosine, which contributes to its unique properties. The presence of D-amino acids in peptide sequences can enhance stability against proteolytic degradation, making (D-Tyr4)-melanotan II a promising candidate for therapeutic applications.
Chemical reactions involving (D-Tyr4)-melanotan II primarily focus on its interactions with melanocortin receptors. Upon binding to these receptors, the compound triggers a series of intracellular signaling pathways that lead to increased melanin production in melanocytes. This mechanism is facilitated by G-protein coupled receptor activation, resulting in downstream effects such as enhanced cAMP production and activation of protein kinase A.
In addition to receptor binding studies, chemical modifications can be explored to optimize the pharmacological profile of (D-Tyr4)-melanotan II. These modifications may involve altering side chains or introducing additional functional groups to improve receptor selectivity and potency .
The mechanism of action for (D-Tyr4)-melanotan II revolves around its agonistic activity at melanocortin receptors, particularly the melanocortin-1 receptor. Upon administration, (D-Tyr4)-melanotan II binds to these receptors on melanocytes, initiating a signaling cascade that leads to increased production and release of melanin.
This process is mediated through several key steps:
(D-Tyr4)-melanotan II exhibits several notable physical and chemical properties that influence its behavior in biological systems:
These properties are critical for determining dosage forms and administration routes in clinical settings .
(D-Tyr4)-melanotan II has potential applications across various scientific domains:
The core design of (D-Tyr⁴)-MTII originates from strategic efforts to enhance the metabolic stability and receptor selectivity of the parent compound MT-II (Ac-Nle⁴-c[Asp⁵,D-Phe⁷,Lys¹⁰]-α-MSH₄–₁₀-NH₂). MT-II itself emerged as a solution to the inherent limitations of native α-melanocyte-stimulating hormone (α-MSH), which contains a methionine residue at position 4 susceptible to oxidation, leading to reduced bioactivity. Substitution of methionine with norleucine (Nle⁴) eliminated this vulnerability while preserving hydrophobic interactions within the receptor binding pocket [1] [4].
The introduction of D-tyrosine at position 4 represents a further refinement aimed at optimizing stereochemical and topographical interactions with melanocortin receptors (MCRs). Tyrosine offers a phenolic hydroxyl group capable of forming hydrogen bonds absent in norleucine. Its D-configuration exploits the chirally sensitive environment of MCR orthosteric pockets, potentially altering backbone dihedral angles (φ, ψ) and side chain rotamer preferences (χ-space). This modification was hypothesized to fine-tune interactions with transmembrane helices (e.g., TM2, TM3) implicated in ligand recognition, as revealed in cryo-EM structures of unliganded MCRs [3]. Unlike flexible linear peptides, cyclic analogs like MT-II constrain the pharmacophore (-His⁶-Phe⁷-Arg⁸-Trp⁹-), and D-Tyr⁴ may further stabilize bioactive conformations through steric interactions or hydrogen bonding networks inaccessible to L-enantiomers [1] [5].
Stereochemical inversions are a proven strategy for enhancing proteolytic resistance and receptor subtype selectivity in melanocortin ligands. The impact of D-amino acids varies significantly based on position and molecular context:
Table 1: Impact of D-Amino Acid Substitutions in Melanocortin Ligands
Compound | Modification | Key Pharmacological Effects | Receptor Selectivity Profile |
---|---|---|---|
MT-II | D-Phe⁷ | Stabilizes Type II' β-turn; enhances MC1R/MC4R potency | Pan-agonist (MC1R, MC3R, MC4R, MC5R) |
(D-Tyr⁴)-MTII | D-Tyr⁴ | Alters hydrophobic core interactions; may enhance H-bonding potential | Refined MC4R selectivity over MC3R (Experimental data required) |
SHU9119 | D-Nal(2')⁷ | Converts agonist to antagonist; steric blockade of receptor activation | MC3R/MC4R antagonist |
γ-MSH Cyclic Analog | D-Trp⁵ | Stabilizes C-terminal turn; enhances hMC1R antagonist potency (IC₅₀ = 17 nM) | hMC1R-selective antagonist |
Conformational restriction via macrocyclization or steric constraints profoundly influences ligand-receptor binding kinetics and signaling efficacy. MT-II’s cyclic scaffold reduces backbone flexibility, stabilizing a bioactive conformation that accelerates GPCR (Gs protein) coupling. (D-Tyr⁴)-MTII extends this principle by adding a stereochemical constraint:
Table 2: Kinetic Parameters of Cyclic Melanocortin Ligands
Ligand | Structure | Association Rate (kₒₙ, M⁻¹s⁻¹) | Dissociation Rate (kₒff, s⁻¹) | cAMP EC₅₀ (nM) |
---|---|---|---|---|
α-MSH | Linear | 1.5 × 10⁵ | 0.03 | 150–300 |
MT-II | Cyclic (Asp⁵-Lys¹⁰) | 3.2 × 10⁶ | 0.001 | 0.2–1.0 |
(D-Tyr⁴)-MTII | Cyclic + D-Tyr⁴ | Theoretical: 2–5 × 10⁶ | Theoretical: <0.001 | Not Reported |
CAS No.: 3484-68-2
CAS No.: 86687-37-8
CAS No.: 481-94-7
CAS No.: 51999-19-0
CAS No.:
CAS No.: 67584-42-3